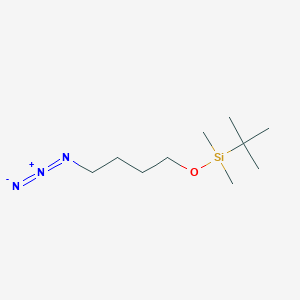
(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE
概要
説明
(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE is a versatile chemical compound that has garnered significant attention in various scientific fields. This compound is characterized by the presence of an azide group, which makes it highly reactive and useful in a range of chemical reactions, particularly in click chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE typically involves the reaction of tert-butyldimethylsilyl chloride with 4-azidobutanol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new bonds with other nucleophiles.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Reducing Agents: Such as lithium aluminum hydride, used to convert the azide group to an amine.
Bases: Such as triethylamine, used in the initial synthesis of the compound.
Major Products Formed
1,2,3-Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
科学的研究の応用
Chemistry
In chemistry, (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE is used as a building block in the synthesis of complex molecules. Its reactivity in click chemistry makes it valuable for constructing triazole-containing compounds, which are important in various chemical research applications.
Biology
In biological research, this compound is used for labeling biomolecules. The azide group can be conjugated to alkyne-functionalized biomolecules, enabling the study of biological processes through bioorthogonal chemistry.
Medicine
In medicine, this compound is explored for drug development. The triazole products formed from click chemistry reactions have shown potential in developing new pharmaceuticals with improved properties.
Industry
In industrial applications, this compound is used in the production of advanced materials. Its ability to form stable triazole linkages makes it useful in creating polymers and other materials with enhanced properties.
作用機序
The mechanism of action of (4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE primarily involves its reactivity in click chemistry. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. This reaction is highly specific and efficient, making it a powerful tool in chemical synthesis. The molecular targets and pathways involved include the formation of stable triazole linkages, which can be further functionalized for various applications.
類似化合物との比較
Similar Compounds
1-((4-Azidobutoxy)methyl)-4-methoxybenzene: This compound also contains an azide group and is used in similar click chemistry applications.
(4-Azidobutoxy)methylbenzene: Another azide-containing compound used in chemical synthesis.
Uniqueness
(4-AZIDOBUTOXY)(TERT-BUTYL)DIMETHYLSILANE is unique due to the presence of the tert-butyldimethylsilyl group, which provides steric protection and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial.
特性
IUPAC Name |
4-azidobutoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3OSi/c1-10(2,3)15(4,5)14-9-7-6-8-12-13-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMJWTOPGLDTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70773395 | |
| Record name | (4-Azidobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70773395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192586-55-3 | |
| Record name | (4-Azidobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70773395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















